![molecular formula C7H8N2O2 B030023 2-Pyrimidin-2-yl-propionic acid CAS No. 819850-16-3](/img/structure/B30023.png)
2-Pyrimidin-2-yl-propionic acid
Overview
Description
2-Pyrimidin-2-yl-propionic acid is a synthetic intermediate useful for pharmaceutical synthesis . It is a compound that contains a pyrimidine moiety, which is known to exhibit a wide range of pharmacological activities .
Synthesis Analysis
The synthesis of 2-Pyrimidin-2-yl-propionic acid or similar compounds often involves the use of asymmetric N,O-containing (2-pyrimidin-5-yl)terephthalic acid . In one study, a series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized, and their biological activities were evaluated .Molecular Structure Analysis
The molecular formula of 2-Pyrimidin-2-yl-propionic acid is C7H8N2O2, and its molecular weight is 152.15 . The structure of this compound includes a pyrimidine ring, which is a six-membered ring with two nitrogen atoms .Chemical Reactions Analysis
In the synthesis process of a stable porous In-MOF, 1,4-benzenedicarboxylate anions (bdc 2−) were formed . This indicates that 2-Pyrimidin-2-yl-propionic acid can undergo chemical reactions to form other compounds.Physical And Chemical Properties Analysis
2-Pyrimidin-2-yl-propionic acid has a boiling point of 278℃, a density of 1.261, and a flash point of 122℃ . It is soluble in PBS (pH 7.2) at 5 mg/ml and appears as a crystalline solid . Its pKa is predicted to be 3.65±0.13 .Scientific Research Applications
Pharmaceutical Synthesis
“2-Pyrimidin-2-yl-propionic acid” is a synthetic intermediate useful for pharmaceutical synthesis . This means it can be used in the production of various pharmaceutical drugs.
Anti-Fibrosis Activity
Pyrimidine derivatives, such as “2-Pyrimidin-2-yl-propionic acid”, have been studied for their anti-fibrosis activity . In one study, a series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized, and their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6). Some compounds were found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC .
Anti-Inflammatory Activity
Research has shown that pyrimidines have anti-inflammatory effects . They can inhibit the expression and activities of certain vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
Mechanism of Action
Target of Action
2-Pyrimidin-2-yl-propionic acid is a synthetic intermediate useful for pharmaceutical synthesis Pyrimidine derivatives have been found to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Mode of Action
As a synthetic intermediate, it is likely used in the synthesis of other compounds that have specific modes of action .
Biochemical Pathways
Pyrimidine derivatives have been reported to exhibit diverse types of biological and pharmaceutical activities .
Pharmacokinetics
As a synthetic intermediate, its ADME properties would likely depend on the specific compounds it is used to synthesize .
Result of Action
As a synthetic intermediate, its effects would likely depend on the specific compounds it is used to synthesize .
Action Environment
As a synthetic intermediate, these factors would likely depend on the specific compounds it is used to synthesize .
Safety and Hazards
Future Directions
The use of 2-Pyrimidin-2-yl-propionic acid in the synthesis of novel heterocyclic compounds with potential biological activities is a promising area of research . For instance, it was used in the preparation of a stable porous In-MOF, which showed great sorption capacity and was an efficient catalyst for fixing CO2 and epoxides . This suggests that 2-Pyrimidin-2-yl-propionic acid and its derivatives could have a wide range of applications in the future.
properties
IUPAC Name |
2-pyrimidin-2-ylpropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c1-5(7(10)11)6-8-3-2-4-9-6/h2-5H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQMWOWKVXYJNFX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=CC=N1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60591661 | |
Record name | 2-(Pyrimidin-2-yl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60591661 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Pyrimidin-2-yl-propionic acid | |
CAS RN |
819850-16-3 | |
Record name | 2-(Pyrimidin-2-yl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60591661 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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